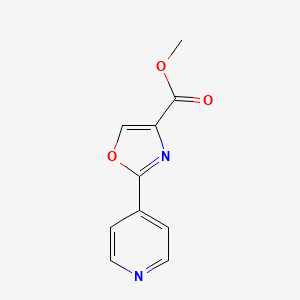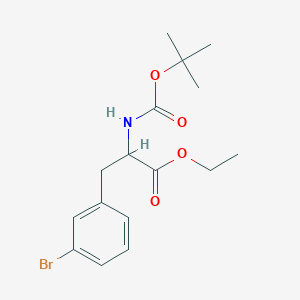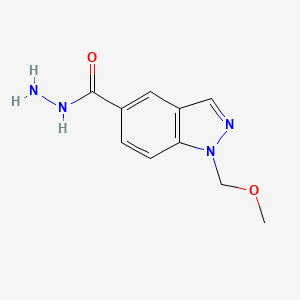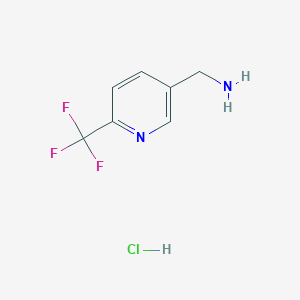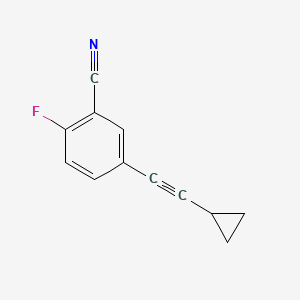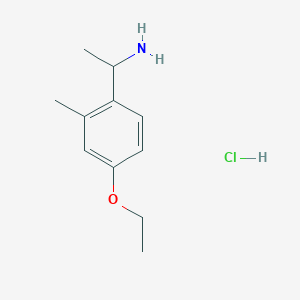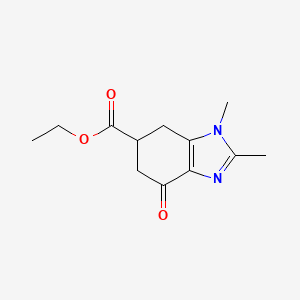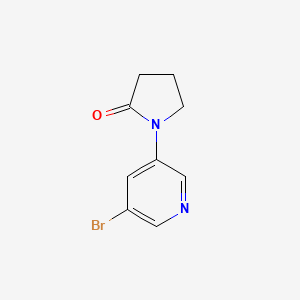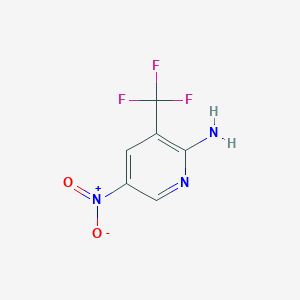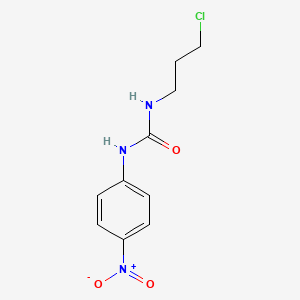
1-(3-Chloropropyl)-3-(4-nitrophenyl)urea
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any important reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Nature of Urea-Fluoride Interaction
Research on 1,3-bis(4-nitrophenyl)urea interactions with various anions in solution has shown that fluoride ions can induce urea deprotonation, leading to the formation of distinct complex compounds. This property is crucial for understanding the chemical behavior of urea derivatives in the presence of fluoride, highlighting its potential application in chemical sensing or as a building block in supramolecular chemistry (Boiocchi et al., 2004).
Biological Activity of Nitrosoureas
The study of nitrosoureas, such as 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea and related compounds, has provided insights into their reduced antitumor activity compared to their isomeric derivatives. The therapeutic activity of these compounds is mainly due to their cross-linking potential, while their mutagenicity and carcinogenicity are attributed to the induction of DNA single-strand breaks. This research underscores the importance of structural modifications in optimizing the therapeutic efficacy and safety of urea derivatives (Zeller et al., 1989).
Anion Tuning of Gel Properties
The study of amidourea-based calix[4]arene sensors demonstrates how the physical properties of gels, such as morphology and rheology, can be tuned by the identity of the anion. This finding is significant for the development of material science applications, where specific anion recognition and response are required for the creation of smart materials and sensors (Quinlan et al., 2007).
Synthesis and Application in CNS Agents
The synthesis of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas and their screening for pharmacological activities revealed their potential as anxiolytic and muscle relaxant agents. This underscores the versatility of urea derivatives in developing new central nervous system (CNS) therapeutics, providing a basis for future drug discovery efforts (Rasmussen et al., 1978).
Urea Derivatives in Agricultural Applications
Research on the effectiveness of urease inhibition by N-(n-butyl) thiophosphoric triamide (NBPT) on reducing ammonia, nitrous oxide, and nitric oxide emissions from urea fertilized soils presents significant implications for agriculture. By slowing urea hydrolysis, NBPT effectively reduces gaseous nitrogen losses, demonstrating the potential of urea derivatives in enhancing nitrogen use efficiency and mitigating environmental impacts (Abalos et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential areas for further research or applications of the compound.
Propriétés
IUPAC Name |
1-(3-chloropropyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-6-1-7-12-10(15)13-8-2-4-9(5-3-8)14(16)17/h2-5H,1,6-7H2,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWLORBKQPKENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
